molecular formula C33H26ClN3OS B15042373 (2Z,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B15042373
M. Wt: 548.1 g/mol
InChI Key: IHVYOTUGFUBPHR-ZOEMGVRESA-N
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Description

(2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring. Key reagents include 4-chlorobenzyl chloride, indole, and 2,6-dimethylaniline. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or ethanol, with temperature control being crucial to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial-grade solvents and reagents, along with advanced purification methods like chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Properties

Molecular Formula

C33H26ClN3OS

Molecular Weight

548.1 g/mol

IUPAC Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H26ClN3OS/c1-22-9-8-10-23(2)31(22)35-33-37(27-11-4-3-5-12-27)32(38)30(39-33)19-25-21-36(29-14-7-6-13-28(25)29)20-24-15-17-26(34)18-16-24/h3-19,21H,20H2,1-2H3/b30-19-,35-33?

InChI Key

IHVYOTUGFUBPHR-ZOEMGVRESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/S2)C6=CC=CC=C6

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)S2)C6=CC=CC=C6

Origin of Product

United States

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